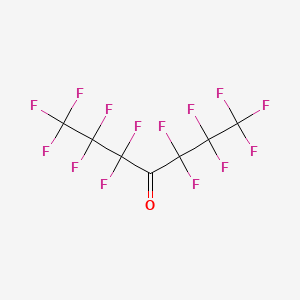

Tetradecafluoroheptan-4-one

Description

As a perfluorinated compound (PFC), it is characterized by high thermal stability, chemical inertness, and hydrophobic properties due to the strong C-F bonds and lack of polarizable hydrogen atoms. Such compounds are typically used in specialized industrial applications, including firefighting foams, coatings, and high-temperature lubricants.

Properties

CAS No. |

378-90-5 |

|---|---|

Molecular Formula |

C7F14O |

Molecular Weight |

366.05 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one |

InChI |

InChI=1S/C7F14O/c8-2(9,4(12,13)6(16,17)18)1(22)3(10,11)5(14,15)7(19,20)21 |

InChI Key |

MZYSRYKCZXWEGM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecafluoroheptan-4-one typically involves the fluorination of heptanone derivatives. One common method is the direct fluorination of heptan-4-one using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to manage the exothermic nature of the fluorination process. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the product. Additionally, the process may involve multiple purification steps, including distillation and recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetradecafluoroheptan-4-one undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Although resistant to many oxidizing agents, under extreme conditions, it can be oxidized to perfluorinated carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of perfluorinated alcohols or ethers.

Reduction: Formation of tetradecafluoroheptanol.

Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

Tetradecafluoroheptan-4-one has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.

Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its unique properties.

Mechanism of Action

The mechanism of action of tetradecafluoroheptan-4-one is primarily based on its strong electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. This makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related fluorinated compounds and their properties, enabling indirect comparisons:

Functional Group and Fluorination Patterns

- Tetradecafluoroheptan-4-one : Features a ketone group at the 4-position and 14 fluorine atoms across a seven-carbon chain.

- Tetracosafluoro tetradecanoic acid derivatives (CAS 68052-68-6, ): These compounds contain a carboxylic acid group and 24 fluorine atoms, with additional trifluoromethyl branches. Their high fluorination enhances hydrophobicity but introduces higher molecular weight (e.g., ~553–553.59 g/mol in ) compared to the ketone.

Physical and Chemical Properties

*Estimated based on analogous fluorinated compounds.

Research Findings and Limitations

- Synthetic Challenges : Fluorinated ketones require specialized fluorination techniques (e.g., electrochemical fluorination), as seen in related PFC syntheses ().

- Environmental Concerns: Perfluorinated compounds are persistent organic pollutants (POPs). While the ketone’s environmental impact is undocumented, analogous PFCs like perfluorooctanoic acid (PFOA) are regulated globally.

- Data Gaps : The provided evidence lacks direct studies on this compound, emphasizing the need for targeted research on its toxicity and degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.